

Benchmarking 4-Piperidinecarboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 4-Piperidinecarboxamide

Cat. No.: B028982

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel **4-piperidinecarboxamide** derivatives against established drugs, supported by experimental data. The information is presented to facilitate the evaluation and progression of these promising compounds in various therapeutic areas.

This guide summarizes the biological activities of several **4-piperidinecarboxamide** derivatives and benchmarks their performance against known drugs for a range of molecular targets, including T-type calcium channels, C-C chemokine receptor type 5 (CCR5), calpain, and various microbial pathogens. Detailed experimental protocols for key assays are provided, alongside signaling pathway and experimental workflow diagrams to visually represent the underlying mechanisms and methodologies.

Data Presentation

The following tables summarize the quantitative data for **4-piperidinecarboxamide** derivatives and their corresponding known drug comparators.

Table 1: T-Type Calcium Channel Inhibition

Compound	Target	Assay	IC50 (μM)	Known Drug Comparator	Comparator IC50 (μM)
4-Piperidinecarboxamide Derivative (Generic)	T-type Calcium Channel	Electrophysiology	Varies	Mibefradil	2.7[1][2][3]
Specific Derivative Example 1	α1G (T-type)	Patch Clamp	[Data not available in provided abstracts]	Mibefradil	0.1 (in rat atrial cells)[4]

Table 2: CCR5 Inhibition and Antiviral Activity

Compound	Target/Assay	IC50 (nM)	Known Drug Comparator	Comparator IC50 (nM)
Derivative 16g	CCR5 Inhibition (Calcium Mobilization)	25.73	Maraviroc	25.43[5]
Derivative 16i	CCR5 Inhibition (Calcium Mobilization)	25.53	Maraviroc	25.43[5]
Derivative 16g	Anti-HIV-1 Activity (Single Cycle Assay)	73.01	Maraviroc	6.4 (gp120 binding)
Derivative 16i	Anti-HIV-1 Activity (Single Cycle Assay)	94.10	Maraviroc	6.4 (gp120 binding)

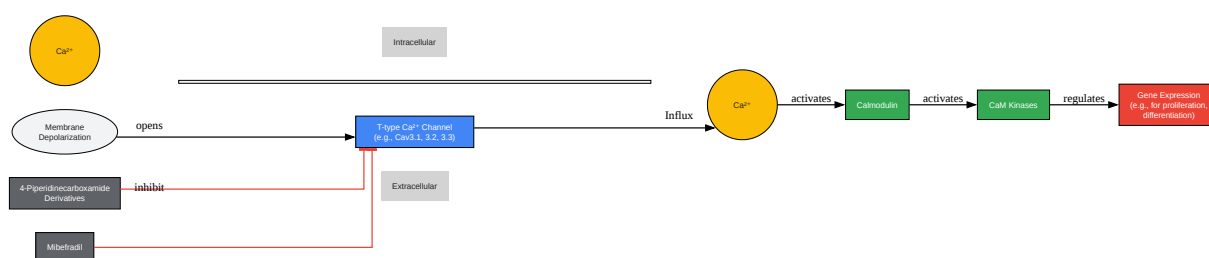
Table 3: Calpain Inhibition

Compound	Target	Ki (nM)	Known Drug Comparator	Comparator Ki (nM)
Derivative 11f	μ-Calpain	30	Calpain Inhibitor III (MDL-28170)	10[6][7]
Derivative 11j	μ-Calpain	9	Calpain Inhibitor III (MDL-28170)	10[6][7]

Table 4: Antimicrobial Activity (MIC in μg/mL)

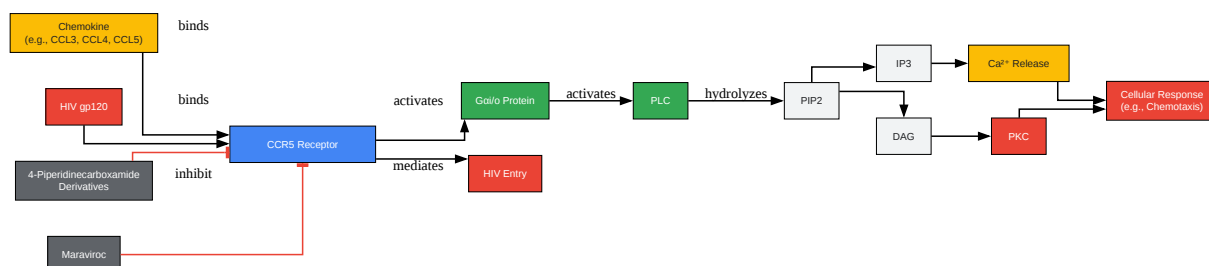
Compound	Organism	MIC (μg/mL)	Known Drug Comparator	Comparator MIC (μg/mL)
Piperidine-4-carboxamide Derivatives (General)	S. aureus	Varies	Ampicillin	0.6 - 1[8]
E. coli	Varies	Ampicillin	4[8]	
4-Aminopiperidine Derivative 2b	Candida spp.	1 - 4	Amorolfine	0.5 - 16[9]
Aspergillus spp.	1 - 8	Voriconazole	≤1 (Susceptible) [10][11][12]	
4-Aminopiperidine Derivative 3b	Candida spp.	1 - 4	Amorolfine	0.5 - 16[9]
Aspergillus spp.	1 - 8	Voriconazole	≤1 (Susceptible) [10][11][12]	

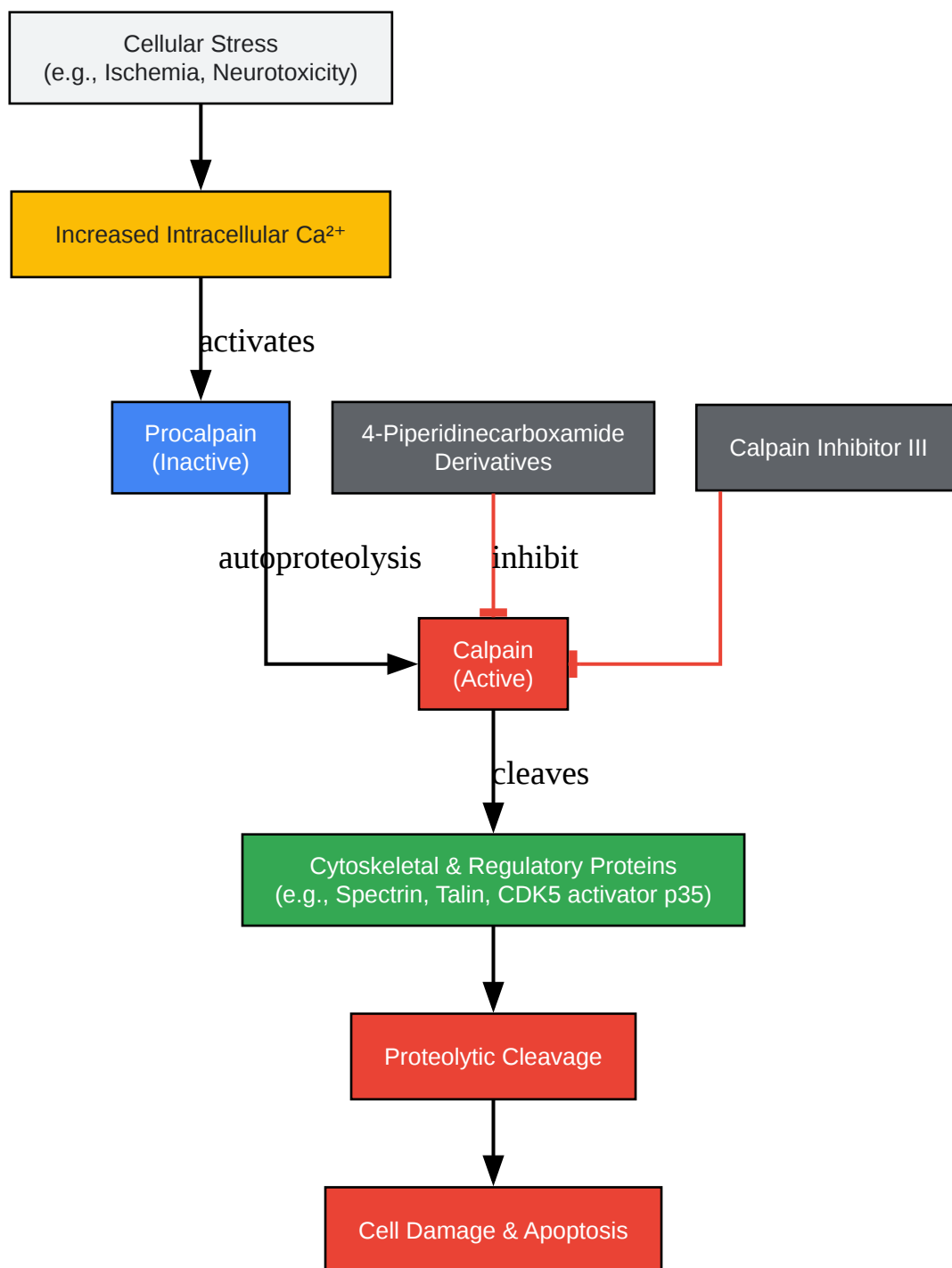
Mandatory Visualization Signaling Pathways

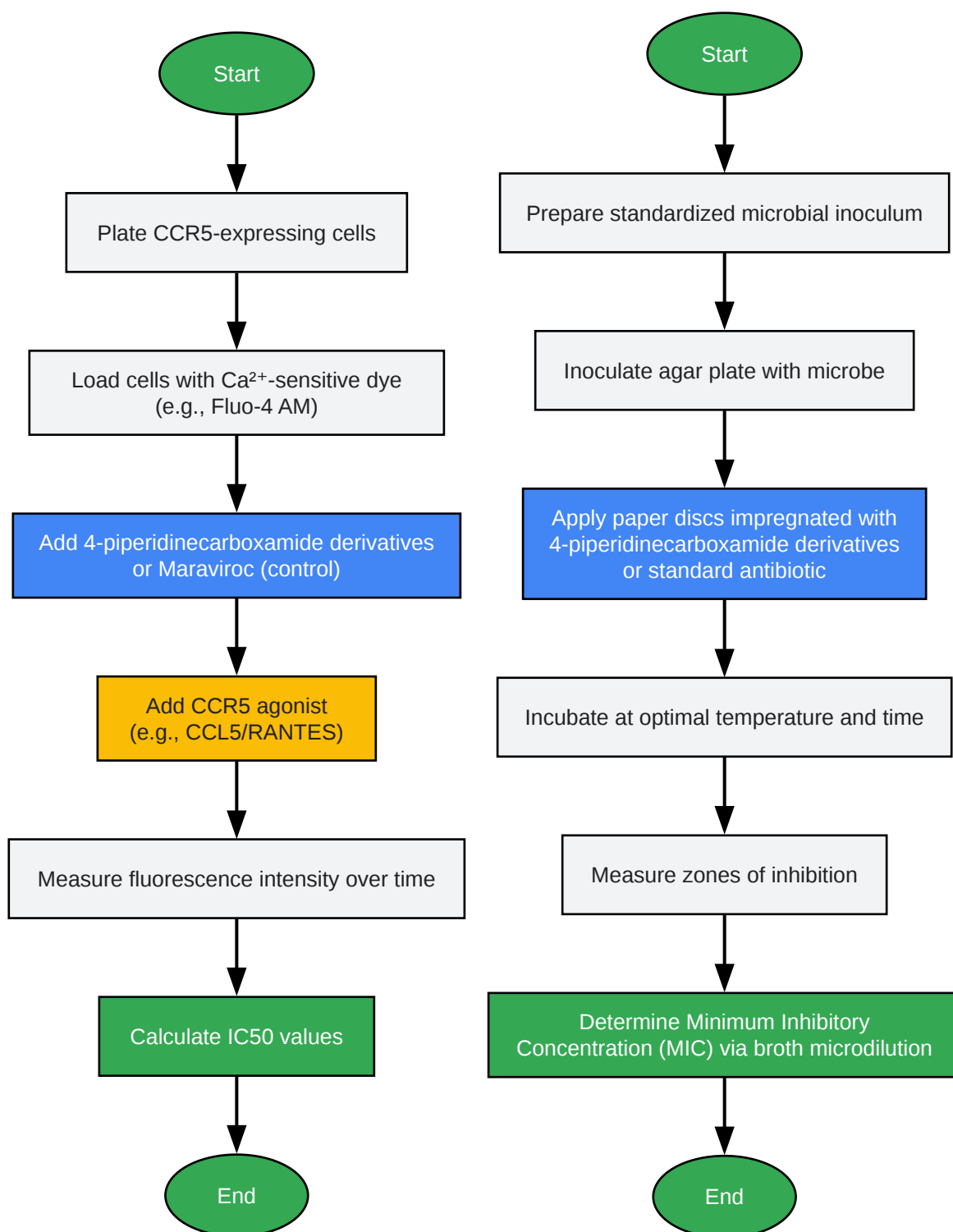


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Caption: T-type calcium channel signaling pathway and points of inhibition.







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